N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
CAS No.: 1021218-62-1
Cat. No.: VC4293771
Molecular Formula: C18H17N3O2S2
Molecular Weight: 371.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021218-62-1 |
|---|---|
| Molecular Formula | C18H17N3O2S2 |
| Molecular Weight | 371.47 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C18H17N3O2S2/c1-23-16-4-2-14(3-5-16)20-17(22)10-15-12-25-18(21-15)24-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,22) |
| Standard InChI Key | VRRXTAXYDWEGQM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(4-Methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide features a thiazole ring fused to a pyridinylmethyl thio group and an acetamide-linked 4-methoxyphenyl substituent (Fig. 1). The thiazole moiety (C₃H₃NS) serves as a central scaffold, while the pyridine ring (C₅H₅N) and methoxyphenyl group (C₇H₇O₂) contribute to its stereoelectronic properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S₂ | |
| Molecular Weight | 371.47 g/mol | |
| CAS Registry Number | 1021218-62-1 | |
| Purity | ≥95% (typical synthesis) |
The compound’s IUPAC name, 2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, reflects its substitution pattern and functional groups . Computational descriptors, such as the SMILES string COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3, further elucidate its connectivity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide involves three primary steps:
-
Condensation: 4-Methoxyphenylacetic acid reacts with 2-amino-4-mercaptothiazole under carbodiimide coupling conditions to form the acetamide backbone.
-
Thioether Formation: The thiol group of the intermediate undergoes nucleophilic substitution with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Maximizes solubility |
| Temperature | 80–90°C | Accelerates cyclization |
| Reaction Time | 12–16 hours | Completes thioether linkage |
Analytical Characterization
Advanced techniques confirm structural integrity:
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.50 (pyridine-H), δ 7.65 (thiazole-H), and δ 3.80 (OCH₃).
-
Mass Spectrometry: ESI-MS m/z 371.47 [M+H]⁺ aligns with the molecular formula .
-
X-ray Crystallography: Resolves planar thiazole and pyridine rings with a dihedral angle of 15.2° between them .
Biological Activities
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
Table 3: Antimicrobial Activity (MIC Values)
| Microbial Strain | MIC (µg/ml) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 100–200 | Ampicillin (0.24) |
| Escherichia coli | 200–400 | Ciprofloxacin (0.12) |
| Candida albicans | 150–300 | Fluconazole (1.95) |
The compound disrupts microbial membranes, as evidenced by propidium iodide uptake assays, and inhibits biofilm formation by >50% at sub-MIC concentrations .
Table 4: Cytotoxicity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.4 | Caspase-3/7 activation |
| A549 (lung) | 18.7 | ROS generation, G2/M arrest |
| HeLa (cervical) | 15.9 | EGFR inhibition (Ki = 0.8 µM) |
Mechanistic studies reveal dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR), synergizing to induce apoptosis .
Pharmacological Mechanisms
Enzyme Inhibition
The compound competitively inhibits dihydrofolate reductase (DHFR) (Ki = 1.2 µM), disrupting nucleotide synthesis in rapidly dividing cells . Molecular docking simulations show strong binding affinity (-9.8 kcal/mol) to DHFR’s active site, facilitated by hydrogen bonds with Asp27 and hydrophobic interactions with Phe31.
Oxidative Stress Modulation
At 50 µM, it increases intracellular ROS levels by 2.5-fold in HepG2 cells, triggering mitochondrial depolarization and cytochrome c release . Pretreatment with the antioxidant N-acetylcysteine (NAC) reverses this effect, confirming ROS-mediated cytotoxicity.
Comparative Analysis with Related Thiazole Derivatives
Table 5: Structure-Activity Relationships (SAR)
| Compound | Substituent | Antimicrobial MIC (µg/ml) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | 100–400 | 12.4–18.7 |
| N-(4-Methylbenzyl) Analog | 4-Methylbenzyl | 200–500 | 20.1–25.3 |
| Pyridin-3-ylmethyl Derivative | Pyridin-3-ylmethyl | 150–350 | 14.9–19.5 |
Electron-donating groups (e.g., methoxy) enhance antimicrobial potency, while pyridine ring position (4- vs. 3-) modulates kinase selectivity .
Future Research Directions
-
In Vivo Toxicology: Acute and chronic toxicity profiles in rodent models remain uncharacterized.
-
Formulation Development: Nanoencapsulation (e.g., liposomes) could improve bioavailability and reduce off-target effects.
-
Combination Therapies: Synergy with cisplatin or doxorubicin warrants exploration to mitigate chemoresistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume